molecular formula C9H10ClNO2S B3433172 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane] CAS No. 159015-34-6

2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]

Cat. No.: B3433172
CAS No.: 159015-34-6
M. Wt: 231.70 g/mol
InChI Key: IFKIMCFOWSTCTG-UHFFFAOYSA-N
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Description

2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane] is a synthetic organic compound characterized by its unique spiro structure, which includes a benzothiazole ring fused with a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane] typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions to form 2-chlorobenzothiazole.

    Spirocyclization: The 2-chlorobenzothiazole is then reacted with ethylene glycol in the presence of a strong acid, such as sulfuric acid, to form the spiro compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atom in the benzothiazole ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom in the benzothiazole ring.

    Cyclization Reactions: The dioxolane ring can participate in cyclization reactions, forming various cyclic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzothiazole derivatives can be formed.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced forms of the benzothiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its benzothiazole moiety is known for its biological activity, including antimicrobial and anticancer properties.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and resins, due to its stable spiro structure.

Mechanism of Action

The mechanism of action of 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane] in biological systems involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzothiazole: Lacks the spiro dioxolane ring, making it less complex.

    5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]: Without the chlorine atom, it has different reactivity.

    2-chloro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane]: Similar but lacks the 5,7-dihydro feature.

Uniqueness

The presence of both the chlorine atom and the spiro dioxolane ring in 2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2’-[1,3]dioxolane] gives it unique chemical properties, making it more versatile in synthetic applications and potentially more active in biological systems.

Properties

IUPAC Name

2'-chlorospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1,3-benzothiazole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c10-8-11-6-1-2-9(5-7(6)14-8)12-3-4-13-9/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKIMCFOWSTCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1N=C(S3)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401171589
Record name 2-Chloro-4,7-dihydrospiro[benzothiazole-6(5H),2′-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159015-34-6
Record name 2-Chloro-4,7-dihydrospiro[benzothiazole-6(5H),2′-[1,3]dioxolane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159015-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,7-dihydrospiro[benzothiazole-6(5H),2′-[1,3]dioxolane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401171589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]
Reactant of Route 2
2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]
Reactant of Route 3
Reactant of Route 3
2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]
Reactant of Route 4
Reactant of Route 4
2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]
Reactant of Route 5
2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]
Reactant of Route 6
2-chloro-5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]

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